

Application Note & Protocol: Solid-Phase Synthesis of N4-Acetylcytidine (Ac-rC) Modified RNA

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Compound of Interest		
Compound Name:	Ac-rC Phosphoramidite	
Cat. No.:	B10831861	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in various biological processes, including the regulation of translation and the stabilization of RNA structures.[1][2] The site-specific incorporation of ac4C into synthetic RNA oligonucleotides is essential for investigating its precise biological functions and for the development of novel RNA-based therapeutics. Standard solid-phase RNA synthesis protocols are often incompatible with the preservation of the N4-acetyl group, which is labile under standard basic deprotection conditions.[1][3] This document provides a detailed protocol for the solid-phase synthesis of AcrC modified RNA, emphasizing the use of orthogonal protecting groups and mild deprotection strategies to ensure the integrity of the final product.

Quantitative Data Summary

The efficiency of solid-phase synthesis of Ac-rC modified RNA is comparable to that of standard RNA synthesis when appropriate protecting groups and coupling conditions are employed. The following table summarizes typical quantitative data for the synthesis process.

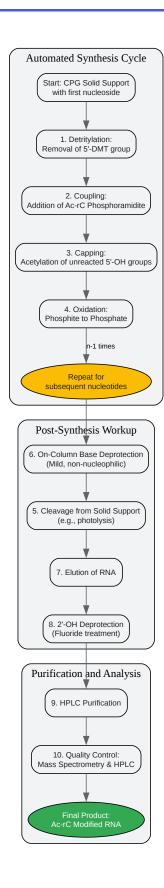


Parameter	Typical Value	Notes
Coupling Efficiency (per step)	>98%	Determined by trityl cation assay. High coupling efficiency is critical for the synthesis of long oligonucleotides.[4]
Overall Yield (for a 20-mer)	60-70%	Dependent on coupling efficiency and purification method.
Purity (post-HPLC)	>95%	Purity is assessed by HPLC and mass spectrometry.
Deprotection Time (Base & Phosphate)	1-2 hours	Using mild, non-nucleophilic conditions to preserve the AcrC modification.
Deprotection Time (2'-OH group)	2.5 hours	Standard fluoride-based deprotection of silyl ethers.

Experimental Workflow

The overall workflow for the solid-phase synthesis of Ac-rC modified RNA is depicted below. The process begins with a solid support-bound initial nucleoside and proceeds through iterative cycles of deprotection, coupling, and capping, followed by cleavage and final deprotection and purification.





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Caption: Workflow for Solid-Phase Synthesis of Ac-rC Modified RNA.



Experimental Protocols Materials and Reagents

- Phosphoramidites:
 - Standard RNA phosphoramidites (A, G, U) with appropriate 2'-O- and exocyclic amine protecting groups (e.g., 2'-O-TBDMS or 2'-O-TOM).
 - Ac-rC phosphoramidite (N4-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite).[5][6]
- Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.
- Anhydrous Acetonitrile: For phosphoramidite dissolution and washing.
- Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
- Capping Reagents:
 - Cap A: Acetic anhydride in THF/Lutidine.
 - Cap B: 16% N-Methylimidazole in THF.
- Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
- Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
- On-Column Deprotection Solution: 0.5 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile.[1]
- Cleavage Buffer: Buffered solution for photolytic cleavage (if using a photolabile linker).
- 2'-OH Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO.
- Purification Buffers: Buffers for HPLC purification (e.g., triethylammonium acetate and acetonitrile).



Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition.

- Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the solid support with the detritylation solution. The column is then washed thoroughly with anhydrous acetonitrile.
- Coupling: The Ac-rC phosphoramidite (or other standard phosphoramidite) and activator are delivered to the synthesis column. A coupling time of 10-15 minutes is typically sufficient.
 [7][8]
- Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents to prevent the formation of deletion mutants.[9][10][11]
- Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.

Post-Synthesis: On-Column Deprotection and Cleavage

To preserve the N4-acetyl group, a mild, non-nucleophilic deprotection strategy is employed.[1]

- On-Column Base Deprotection: After the final synthesis cycle, the column is washed with anhydrous acetonitrile. The on-column deprotection solution (0.5 M DBU in acetonitrile) is passed through the column for 1-2 hours to remove the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the standard bases, while leaving the Ac-rC intact.[1]
- Cleavage from Solid Support: The method for cleavage depends on the linker used for the solid support. For Ac-rC synthesis, a linker that can be cleaved under non-basic conditions, such as a photolabile linker, is recommended.[1][12] If using a photolabile linker, the solid support is irradiated with UV light at the appropriate wavelength in a buffered solution to release the RNA oligonucleotide.

Final Deprotection and Purification

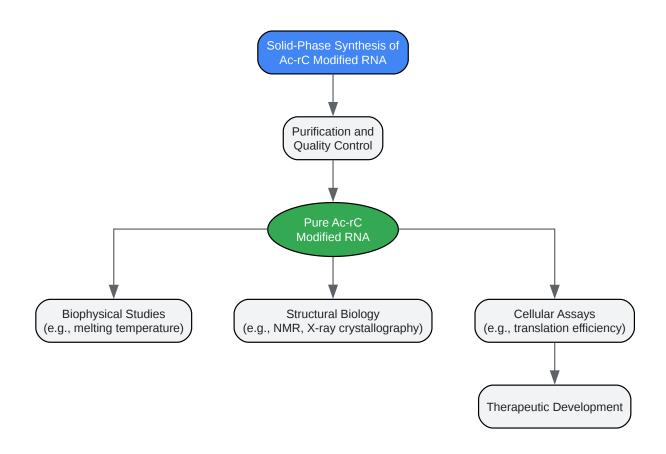


- 2'-Hydroxyl Deprotection: The eluted RNA is dried down and resuspended in the 2'-OH deprotection solution (TEA·3HF in NMP or DMSO). The solution is heated at 65°C for 2.5 hours to remove the 2'-O-TBDMS or other silyl protecting groups.[7][13]
- Desalting: The deprotected RNA is desalted using gel filtration or ethanol precipitation.
- Purification: The crude RNA is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase or anion-exchange column.[14][15][16] The fractions containing the pure product are collected, pooled, and desalted.
- Quality Control: The purity and identity of the final Ac-rC modified RNA are confirmed by analytical HPLC and mass spectrometry.

Signaling Pathways and Logical Relationships

While Ac-rC is known to influence RNA stability and translation, its direct role in specific signaling pathways is an active area of research. The following diagram illustrates the logical relationship between the successful synthesis of Ac-rC modified RNA and its downstream applications in biological research.





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Caption: Applications of Synthesized Ac-rC Modified RNA.

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- To cite this document: BenchChem. [Application Note & Protocol: Solid-Phase Synthesis of N4-Acetylcytidine (Ac-rC) Modified RNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831861#protocol-for-solid-phase-synthesis-of-ac-rc-modified-rna]

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